Tert-butyl 5-amino-6-chloroisoindoline-2-carboxylate
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Overview
Description
Tert-butyl 5-amino-6-chloroisoindoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of tert-butyl, amino, and chloro groups in the molecule enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-6-chloroisoindoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline core, followed by the introduction of the tert-butyl, amino, and chloro substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-6-chloroisoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may result in hydroxyl or alkyl-substituted isoindoline derivatives.
Scientific Research Applications
Tert-butyl 5-amino-6-chloroisoindoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-6-chloroisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the amino and chloro groups allows the compound to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-amino-6-chloroisoindoline-1-carboxylate
- Tert-butyl 5-amino-6-chloroisoindoline-3-carboxylate
- Tert-butyl 5-amino-6-chloroisoindoline-4-carboxylate
Uniqueness
Tert-butyl 5-amino-6-chloroisoindoline-2-carboxylate is unique due to the specific positioning of the tert-butyl, amino, and chloro groups on the isoindoline core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H17ClN2O2 |
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Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl 5-amino-6-chloro-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-6-8-4-10(14)11(15)5-9(8)7-16/h4-5H,6-7,15H2,1-3H3 |
InChI Key |
FQKXEBIFFRLRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)Cl)N |
Origin of Product |
United States |
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